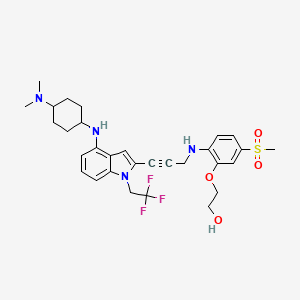

Regoraf |nib N-oxyde (M2)-13C,d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

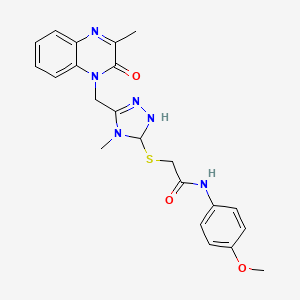

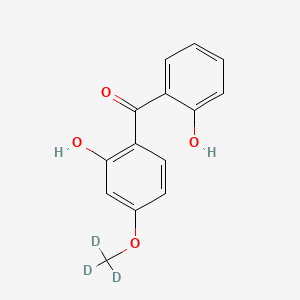

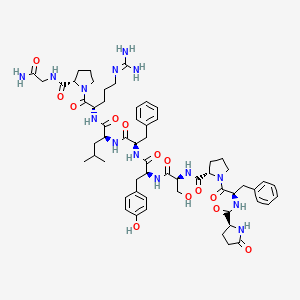

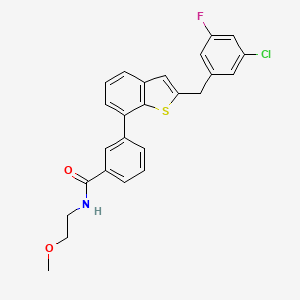

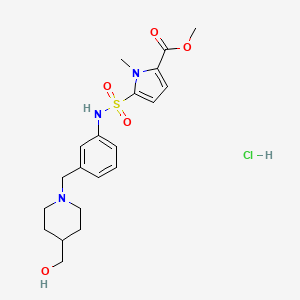

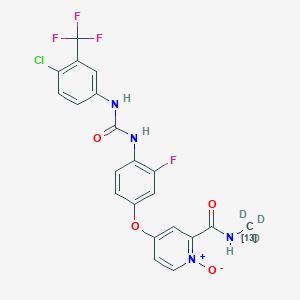

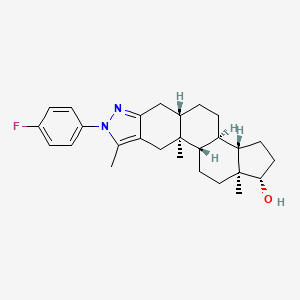

Regorafénib N-oxyde (M2)-13C,d3 est un composé marqué par des isotopes stables. Il s’agit de la version marquée au 13C et au deutérium du Regorafénib N-oxyde (M2), qui est un métabolite actif du Regorafénib. Le Regorafénib est un inhibiteur multi-cibles qui affecte diverses kinases, y compris VEGFR1/2/3, PDGFRβ, Kit, RET et Raf-1 . Ce composé est principalement utilisé en recherche scientifique pour étudier la pharmacocinétique et les profils métaboliques du Regorafénib.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Regorafénib N-oxyde (M2)-13C,d3 implique l’incorporation d’isotopes lourds stables de l’hydrogène (deutérium) et du carbone (13C) dans la molécule de Regorafénib N-oxyde (M2). Les voies de synthèse et les conditions réactionnelles spécifiques sont exclusives et non divulguées publiquement. l’approche générale consiste à utiliser des précurseurs et des réactifs marqués pour obtenir le marquage isotopique souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle du Regorafénib N-oxyde (M2)-13C,d3 ne sont pas largement disponibles dans le domaine public. Généralement, ces composés sont produits dans des installations spécialisées équipées pour gérer le marquage isotopique et garantir une pureté et une constance élevées. Le processus de production implique des mesures strictes de contrôle de la qualité pour garantir la précision du marquage isotopique et l’absence de contaminants .

Analyse Des Réactions Chimiques

Types de réactions

Le Regorafénib N-oxyde (M2)-13C,d3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d’oxydation.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les conditions réactionnelles varient en fonction de la transformation souhaitée et peuvent inclure des températures, des solvants et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des composés à un état d’oxydation supérieur, tandis que la réduction peut produire des produits à un état d’oxydation inférieur .

Applications de recherche scientifique

Le Regorafénib N-oxyde (M2)-13C,d3 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme traceur dans des études pour comprendre les voies métaboliques et les produits de dégradation du Regorafénib.

Biologie : Aide à étudier les effets biologiques et les interactions du Regorafénib et de ses métabolites.

Médecine : Utilisé dans les études pharmacocinétiques pour déterminer l’absorption, la distribution, le métabolisme et l’excrétion (ADME) du Regorafénib.

Applications De Recherche Scientifique

Regorafénib N-oxyde (M2)-13C,d3 has several scientific research applications, including:

Chemistry: Used as a tracer in studies to understand the metabolic pathways and degradation products of Regorafenib.

Biology: Helps in studying the biological effects and interactions of Regorafenib and its metabolites.

Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Regorafenib.

Industry: Employed in the development and testing of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Le Regorafénib N-oxyde (M2)-13C,d3 exerce ses effets en inhibant plusieurs kinases impliquées dans la croissance tumorale et l’angiogenèse. Les cibles moléculaires comprennent VEGFR1/2/3, PDGFRβ, Kit, RET et Raf-1. En inhibant ces kinases, le composé perturbe les voies de signalisation qui favorisent la prolifération cellulaire, la survie et l’angiogenèse, ce qui entraîne une réduction de la croissance tumorale et des métastases .

Comparaison Avec Des Composés Similaires

Composés similaires

Regorafénib N-oxyde (M2) : La version non marquée du composé.

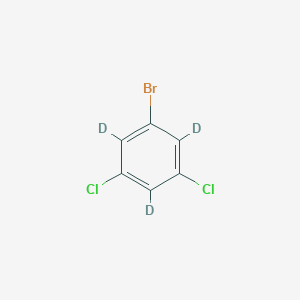

Regorafénib N-oxyde-d3 (M2) : La version marquée au deutérium sans marquage au 13C.

Unicité

Le Regorafénib N-oxyde (M2)-13C,d3 est unique en raison de son double marquage isotopique avec à la fois le 13C et le deutérium. Ce double marquage améliore son utilité dans les études pharmacocinétiques et métaboliques détaillées, fournissant des données plus précises et plus exactes par rapport aux composés à simple marquage .

Propriétés

Formule moléculaire |

C21H15ClF4N4O4 |

|---|---|

Poids moléculaire |

502.8 g/mol |

Nom IUPAC |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuterio(113C)methyl)pyridin-1-ium-2-carboxamide |

InChI |

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1+1D3 |

Clé InChI |

NUCXNEKIESREQY-KQORAOOSSA-N |

SMILES isomérique |

[2H][13C]([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |

SMILES canonique |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)